molecular formula (netpeptide)C65H89N14O18S2Y B612815 293295-66-6 CAS No. 293295-66-6

293295-66-6

Cat. No.: B612815
CAS No.: 293295-66-6
M. Wt: 1507.52
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: Y-DOTA-TOC (Yttrium-labeled 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-Tyr³-octreotide)
CAS Number: 293295-66-6
Structure: A bifunctional chelator (DOTA) covalently linked to the peptide Tyr³-octreotide (TOC), which targets somatostatin receptors (SSTRs) .
Applications:

  • Diagnostic Imaging: Used in positron emission tomography (PET) when labeled with gallium-68 (e.g., Ga-DOTA-TOC).
  • Radionuclide Therapy: Delivers beta-emitting isotopes like yttrium-90 (^90Y) or lutetium-177 (^177Lu) to SSTR-overexpressing tumors, particularly neuroendocrine tumors (NETs) .
    Key Properties:
  • High affinity for SSTR subtype 2 (SSTR2).
  • Stable radiometal chelation due to the DOTA macrocycle.
  • Clinical efficacy in tumor regression and symptom relief in metastatic NETs .

Properties

CAS No.

293295-66-6

Molecular Formula

(netpeptide)C65H89N14O18S2Y

Molecular Weight

1507.52

sequence

Sequence: DOTA(Y)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structurally Similar Compounds

Lu-DOTA-TOC (CAS 321835-55-6)
  • Structure : Identical to Y-DOTA-TOC but chelated with lutetium-177 instead of yttrium-90.
  • Applications :
    • Therapeutic : ^177Lu emits beta and gamma radiation, enabling simultaneous therapy and imaging.
    • Clinical Use : Approved for peptide receptor radionuclide therapy (PRRT) in metastatic NETs.
  • Key Differences :
    • Isotope Half-Life : ^177Lu (6.7 days) vs. ^90Y (2.7 days), affecting dosing schedules.
    • Radiation Penetration Depth : ^177Lu (0.2–2 mm) is suitable for smaller tumors, while ^90Y (2–10 mm) targets larger lesions .
Ga-DOTA-TOC (CAS 293295-70-2)
  • Structure : DOTA-TOC labeled with gallium-66.
  • Applications: Diagnostic Imaging: PET imaging for SSTR2-positive tumors.
  • Key Differences :
    • Isotope Type : ^68Ga (positron emitter) vs. ^90Y (beta emitter).
    • Half-Life : ^68Ga (68 minutes) requires on-site synthesis .

Functionally Similar Compounds

DOTA-NOC (CAS 619300-53-7)
  • Structure: DOTA conjugated to [NaI³]-octreotide (NOC), a modified octreotide analog.
  • Applications : Targets SSTR3 and SSTR5 in addition to SSTR2, broadening tumor detection.
  • Key Differences :
    • Receptor Affinity Profile : Higher affinity for SSTR3/SSTR5 compared to DOTA-TOC.
    • Clinical Utility : Preferred for heterogeneous SSTR-expressing tumors .
DOTA-Bombesin (CAS 593287-40-2)
  • Structure : DOTA linked to bombesin, a peptide targeting gastrin-releasing peptide receptors (GRPRs).
  • Applications :
    • Oncology : Imaging and therapy for GRPR-overexpressing cancers (e.g., prostate, breast).
  • Key Differences: Target Specificity: GRPR vs. SSTR2, enabling applications in non-NET malignancies .

Data Tables

Table 1: Structural and Functional Comparison of DOTA-Based Compounds

Compound (CAS) Isotope Primary Target Application Key Advantage
Y-DOTA-TOC (293295-66-6) ^90Y SSTR2 Therapy Deep tissue penetration for large tumors
Lu-DOTA-TOC (321835-55-6) ^177Lu SSTR2 Therapy/Imaging Dual therapeutic/diagnostic use
Ga-DOTA-TOC (293295-70-2) ^68Ga SSTR2 Imaging High-resolution PET imaging
DOTA-NOC (619300-53-7) ^68Ga/^177Lu SSTR2/SSTR3/SSTR5 Broad-spectrum imaging Targets multiple SSTR subtypes
DOTA-Bombesin (593287-40-2) ^68Ga/^177Lu GRPR Prostate/breast cancer Expands beyond NET applications

Table 2: Pharmacokinetic Properties

Compound (CAS) Molecular Weight (Da) Log P (Lipophilicity) Plasma Half-Life (Hours)
Y-DOTA-TOC ~1,400 (estimated) -3.2 (hydrophilic) 1.5–2.0
Lu-DOTA-TOC ~1,400 (estimated) -3.2 2.0–2.5
DOTA-NOC ~1,450 (estimated) -3.5 1.8–2.2

Research Findings and Clinical Implications

  • Y-DOTA-TOC vs. Lu-DOTA-TOC : A phase III trial (NETTER-1) showed ^177Lu-DOTA-TOC improved progression-free survival in midgut NETs compared to ^90Y-DOTA-TOC, attributed to better safety and dosimetry .
  • DOTA-NOC: Demonstrated superior detection of pancreatic NETs due to SSTR3/SSTR5 affinity, whereas DOTA-TOC is optimal for SSTR2-dominant tumors .
  • Theranostic Potential: Pairing ^68Ga-DOTA-TOC (diagnostic) with ^177Lu-DOTA-TOC (therapy) enables personalized treatment regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.